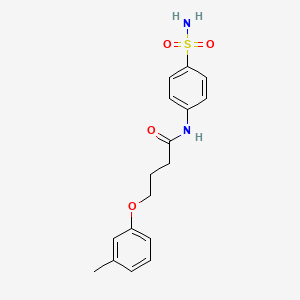

4-(3-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide

CAS No.:

Cat. No.: VC8828902

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O4S |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 4-(3-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide |

| Standard InChI | InChI=1S/C17H20N2O4S/c1-13-4-2-5-15(12-13)23-11-3-6-17(20)19-14-7-9-16(10-8-14)24(18,21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,20)(H2,18,21,22) |

| Standard InChI Key | JHOFRRQUUSBSJI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

| Canonical SMILES | CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Introduction

4-(3-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is an organic compound with a complex structure that includes a butanamide backbone, a sulfamoyl group, and a phenoxy moiety. Its molecular formula is C17H20N2O3S, although some sources may report slight variations in the molecular formula, such as C17H20N2O4S, which could be due to differences in the interpretation of the compound's structure or the presence of additional functional groups . This compound has garnered significant interest in medicinal chemistry due to its potential biological activities.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(3-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-acetylphenyl)-4-(3-methylphenoxy)butanamide | C16H19NO2 | Contains an acetyl group instead of a sulfamoyl group |

| N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)butanamide | C18H22ClN2O2 | Features an amino group and chlorine substitution |

| N-[4-(aminomethyl)phenyl]-4-(3-chlorophenoxy)butanamide | C18H22ClN2O2 | Contains an aminomethyl group with chlorine substitution |

The uniqueness of 4-(3-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide lies in its specific combination of functional groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume